molecular formula C23H36O2 B14742599 5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane CAS No. 5436-87-3

5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane

Cat. No.: B14742599
CAS No.: 5436-87-3
M. Wt: 344.5 g/mol
InChI Key: UKJJZMUSORNXLB-HEHNFIMWSA-N
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Description

5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane is an organic compound characterized by its complex structure, which includes a dioxane ring substituted with butyl, ethyl, and phenylheptenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane typically involves multiple steps, starting with the preparation of the dioxane ring. One common method is the acid-catalyzed cyclization of diols. The butyl and ethyl groups can be introduced through alkylation reactions, while the phenylheptenyl group can be added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of high-throughput screening to identify the most efficient catalysts for the Heck reaction .

Chemical Reactions Analysis

Types of Reactions

5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated analogs of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The phenylheptenyl group could facilitate binding to hydrophobic pockets in proteins, while the dioxane ring might participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-butyl-5-ethyl-2-[(E)-1-phenylhex-1-en-2-yl]-1,3-dioxane
  • 5-butyl-5-ethyl-2-[(E)-1-phenylpent-1-en-2-yl]-1,3-dioxane

Uniqueness

The unique combination of substituents in 5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane gives it distinct chemical and physical properties compared to its analogs. The length of the phenylheptenyl group, in particular, may influence its reactivity and interactions with other molecules .

Properties

CAS No.

5436-87-3

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane

InChI

InChI=1S/C23H36O2/c1-4-7-10-15-21(17-20-13-11-9-12-14-20)22-24-18-23(6-3,19-25-22)16-8-5-2/h9,11-14,17,22H,4-8,10,15-16,18-19H2,1-3H3/b21-17+

InChI Key

UKJJZMUSORNXLB-HEHNFIMWSA-N

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/C2OCC(CO2)(CC)CCCC

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C2OCC(CO2)(CC)CCCC

Origin of Product

United States

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